(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a small molecule developed for the treatment of cystic fibrosis (CF) [, , , , ]. It specifically targets the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein, aiming to improve its functionality [, ].
A detailed method for synthesizing (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is described in the paper "Method for producing cycloalkylcarboxamido-indole compounds" []. The synthesis involves multiple steps and utilizes various reagents and techniques.
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide acts as a CFTR corrector [, ]. This means it enhances the processing and trafficking of the defective CFTR protein to the cell surface, increasing the amount of functional CFTR available for chloride ion transport [].
The primary application of (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is in the treatment of cystic fibrosis [, , ]. It has shown promising results in improving CFTR function and is being investigated for its potential to improve lung function and quality of life for CF patients [].
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7